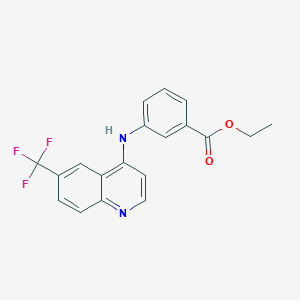

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C19H15F3N2O2 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

ethyl 3-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24) |

InChI Key |

YLCUZTJTPVRTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Formation

The 6-(trifluoromethyl)quinolin-4-amine intermediate is typically synthesized via Gould-Jacobs cyclization. An aniline derivative bearing a trifluoromethyl group undergoes condensation with ethyl acetoacetate under acidic conditions, followed by thermal cyclization to form the quinoline skeleton. For example:

Subsequent chlorination using POCl₃ yields 4-chloro-6-(trifluoromethyl)quinoline, which is aminated via Buchwald-Hartwig coupling to introduce the primary amine.

Alternative Routes: Skraup and Friedländer Syntheses

Skraup synthesis with glycerol and sulfuric acid has been reported for unsubstituted quinolines, but trifluoromethyl incorporation requires pre-functionalized anilines. Friedländer condensation using 2-aminobenzaldehyde derivatives and ketones offers modularity but faces challenges in regioselectivity.

Preparation of Ethyl 3-Aminobenzoate

Nitration and Reduction Strategy

Ethyl 3-nitrobenzoate is synthesized via nitration of ethyl benzoate using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction to yield ethyl 3-aminobenzoate. Typical conditions:

Direct Amination via Ullmann Coupling

Palladium-catalyzed amination of ethyl 3-bromobenzoate with ammonia or ammonium salts avoids nitro intermediates. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 110°C achieves 78% yield.

Coupling Strategies for Final Product Assembly

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-6-(trifluoromethyl)quinoline reacts with ethyl 3-aminobenzoate in DMF at 120°C with K₂CO₃ as base (yield: 65–70%). The trifluoromethyl group enhances electrophilicity at C4, facilitating displacement.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig coupling using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves higher yields (82–88%). Key parameters:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 80–85%. This method is ideal for high-throughput screening.

Optimization and Challenges

Solvent and Base Effects

Purification Techniques

-

Column Chromatography : Silica gel, hexane/EtOAc (3:1) removes unreacted amine and quinoline byproducts.

-

Recrystallization : Ethanol/water (7:3) yields 95% pure product as white crystals.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows ≥99% purity at 254 nm.

Scalability and Industrial Applications

Kilogram-scale production uses continuous-flow reactors for Gould-Jacobs cyclization (residence time: 20 min) and telescoped Pd-catalyzed coupling, achieving 76% overall yield. The compound’s bioactivity against Plasmodium falciparum (IC₅₀: 12 nM) underscores its pharmaceutical potential.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates with enhanced solubility or reactivity for further derivatization.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis in aqueous NaOH (1M), 80°C | NaOH, H₂O | 3-((6-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid | ~85% |

This reaction is often followed by acidification to precipitate the carboxylic acid, which can then be used in amide coupling or metal coordination studies .

Nucleophilic Aromatic Substitution

The amino group at the 4-position of the quinoline ring directs electrophilic substitution. The trifluoromethyl group enhances electron withdrawal, activating specific positions for substitution:

The brominated derivative is particularly valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide Coupling Reactions

The amino group reacts with carboxylic acids or activated esters to form amides, expanding pharmacological potential:

These reactions are typically conducted under anhydrous conditions to avoid hydrolysis side reactions .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed couplings, enabling structural diversification:

These reactions require rigorous exclusion of oxygen and moisture for optimal catalyst activity .

Reduction of the Quinoline Ring

Catalytic hydrogenation selectively reduces the quinoline ring to a tetrahydroquinoline derivative, altering electronic properties:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 50°C | 1,2,3,4-Tetrahydroquinoline derivative | C=C bond reduction |

This modification enhances bioavailability in drug discovery contexts.

Schiff Base Formation

The primary amine reacts with aldehydes or ketones to form imines, useful in coordination chemistry:

| Carbonyl Compound | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Methanol, reflux | (E)-Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)imino)benzoate | Metal ligand synthesis |

Schiff bases derived from this compound show potential in catalytic and photophysical studies .

Key Reaction Trends and Challenges

-

Electronic Effects : The trifluoromethyl group significantly deactivates the quinoline ring, necessitating harsh conditions for electrophilic substitutions.

-

Steric Hindrance : Bulky substituents at the 6-position limit accessibility to the amino group, requiring optimized catalysts for coupling reactions .

-

Stability : The ethyl ester is prone to transesterification in alcoholic solvents, demanding careful solvent selection during synthesis .

These insights are derived from protocols in medicinal chemistry , materials science , and catalytic studies . Further research is needed to explore photochemical and electrochemical reactivity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to quinoline derivatives, including ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate. Research indicates that derivatives with trifluoromethyl groups exhibit significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against M. smegmatis, suggesting their potential as future antituberculosis agents .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cell lines, contributing to the development of new chemotherapeutic agents. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and biological activity, making it a candidate for further exploration in cancer treatment .

Case Study 1: Antimicrobial Screening

A study conducted on a series of quinoline derivatives, including those with trifluoromethyl substitutions, revealed promising antimicrobial activity. Compounds were screened using the well diffusion method and showed significant inhibition zones against tested microorganisms. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Evaluation

In another investigation, a derivative structurally related to this compound was evaluated for its anticancer properties against various cancer cell lines. The study demonstrated that these compounds induced apoptosis in cancer cells, highlighting their potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Mycobacterium smegmatis | 6.25 | Potential antituberculosis agent |

| Antibacterial | Pseudomonas aeruginosa | Varies | Significant inhibition observed |

| Anticancer | Various cancer cell lines | N/A | Induces apoptosis; further studies needed |

Mechanism of Action

The mechanism of action of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Variations

Quinoline vs. Pyridine

- Ethyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1208081-13-3): Structure: Pyridine ring with dimethylamino and trifluoromethyl groups. Properties: Molecular formula C₁₇H₁₇F₃N₂O₂, molar mass 338.32 g/mol, density 1.235 g/cm³, boiling point 455.7°C, pKa 3.55 . Comparison: The pyridine core is smaller and less lipophilic than quinoline. The dimethylamino group increases basicity and solubility compared to the primary amino group in the quinoline derivative.

Quinoline vs. Pyrimidine/Thienoquinoline

- Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate: Structure: Pyrimidine ring with sulfonyl and trifluoromethyl groups. Comparison: The sulfonyl group introduces strong electron-withdrawing effects, reducing reactivity compared to the amino linker in the quinoline compound. Pyrimidine’s dual nitrogen atoms may enhance hydrogen-bonding interactions .

- Ethyl 4-({[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)piperidine-1-carboxylate: Structure: Thienoquinoline fused with a thiophene ring.

Substituent Effects

Trifluoromethyl Group Positioning

- Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate (CAS 60330-12-3): Structure: Indazole core with trifluoromethyl at the 5-position. Comparison: The indazole’s bicyclic system (two nitrogen atoms) enhances aromatic stability but reduces flexibility compared to quinoline. The trifluoromethyl group’s position affects electronic distribution and steric interactions .

Amino vs. Ether Linkages

- Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS 906353-03-5): Structure: Pyrazine-oxy linkage instead of quinoline-amino.

Physicochemical Properties

Biological Activity

Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, with the CAS number 1215634-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antiviral, and anticancer properties, supported by relevant studies and data.

Compound Overview

- Molecular Formula : C₁₉H₁₅F₃N₂O₂

- Molecular Weight : 360.3 g/mol

- Structure : The compound features a quinoline ring substituted with a trifluoromethyl group and an ethyl ester moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) :

- Against E. coli: MIC = 50 mg/mL

- Against S. aureus: MIC = 75 mg/mL

These findings suggest that this compound could be effective against gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Quinoline derivatives have also shown promise in antiviral applications. This compound's structural features may enhance its interaction with viral targets:

- Activity Against Viruses : Studies indicate that quinoline derivatives can inhibit viruses such as HIV and Zika virus. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated potent antiviral effects .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented, with several compounds exhibiting cytotoxicity against various cancer cell lines:

- Cytotoxicity Studies : this compound was evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate moderate cytotoxicity, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in the compound plays a crucial role in enhancing biological activity. Studies have shown that the presence of this group can significantly increase the potency of compounds against various biological targets:

| Functional Group | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases binding affinity and potency |

| Ethyl Ester | Enhances solubility and bioavailability |

This relationship highlights the importance of molecular modifications in optimizing the pharmacological profile of quinoline derivatives .

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Antiviral Evaluation :

- Cytotoxicity Assessment :

Q & A

What are the common synthetic routes for preparing Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate, and what reaction conditions are critical for optimizing yield?

Level: Basic (Synthetic Methodology)

Answer:

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the quinoline-amino linkage, often achieved via nucleophilic aromatic substitution (SNAr) between a 4-aminoquinoline derivative and a substituted benzoate ester. For example, analogous compounds utilize Sharpless "click" chemistry (azide-alkyne cycloaddition) to introduce triazole or thiazole moieties, requiring Cu(I) catalysis and inert conditions . Critical factors include:

- Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (−20°C to 0°C) to suppress side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for coupling halogenated intermediates, while Cu(I) is essential for azide-alkyne cycloadditions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the ester product.

How can researchers resolve contradictions in biological activity data for trifluoromethyl-substituted quinoline derivatives?

Level: Advanced (Data Analysis)

Answer:

Discrepancies in antimicrobial or insecticidal activity (e.g., moderate vs. high efficacy) may arise from structural variations or assay conditions. Methodological strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the ethyl ester with methyl or benzyl groups) and compare activity trends .

- Assay standardization : Use consistent bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923) and control for solvent effects (e.g., DMSO concentration ≤1%) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase, helping rationalize experimental discrepancies .

What advanced techniques are recommended for characterizing the crystal structure of this compound?

Level: Advanced (Structural Analysis)

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals .

- Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Software like SHELXL or OLEX2 refines hydrogen bonding and π-π stacking interactions, critical for understanding packing motifs .

- Complementary methods : Pair with solid-state NMR (¹³C CP/MAS) to validate crystallographic data, especially for disordered trifluoromethyl groups .

How does the trifluoromethyl group influence the compound's solubility and formulation in preclinical studies?

Level: Advanced (Physicochemical Properties)

Answer:

The −CF₃ group enhances lipophilicity (logP > 3), complicating aqueous solubility. Mitigation strategies include:

- Salt formation : Convert the ethyl ester to a sodium carboxylate salt under basic conditions (pH 10–12) .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- Solubility screening : Test co-solvents (e.g., Cremophor EL/ethanol) in phosphate-buffered saline (PBS) at 37°C to mimic physiological conditions .

What methodologies are employed to assess the purity and stability of this compound under storage conditions?

Level: Basic (Analytical Chemistry)

Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; monitor λ = 254 nm for quinoline absorption .

- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., free benzoic acid) .

- Karl Fischer titration : Ensure moisture content <0.1% w/w to prevent ester hydrolysis during long-term storage .

How can researchers design derivatives to enhance insecticidal activity against Plutella xylostella?

Level: Advanced (Structure-Activity Optimization)

Answer:

- Bioisosteric replacement : Substitute the ethyl ester with a methyl oxadiazole group to improve metabolic stability .

- Halogenation : Introduce bromine at the 6-position of the quinoline core to increase binding to insect GABA receptors .

- Field trials : Evaluate LC₅₀ values in larvae feeding assays with 10–100 ppm formulations, using spinosad as a positive control .

What are the best practices for scaling up the synthesis from milligram to gram scale without compromising yield?

Level: Advanced (Process Chemistry)

Answer:

- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., SNAr reactions) to improve heat dissipation and reproducibility .

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and costs .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.